Fdu-PB-22
Overview
Description
It is derived from JWH-018 and has been sold online as a designer drug . Its chemical structure consists of a naphthalen-1-yl group attached to a 1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxylate moiety.
Preparation Methods
The synthetic routes for FDU-PB-22 are not extensively documented, but it is typically prepared through chemical synthesis. Unfortunately, specific reaction conditions and industrial production methods remain scarce in the literature.
Chemical Reactions Analysis
FDU-PB-22 likely undergoes various chemical reactions, including oxidation, reduction, and substitution. detailed information on specific reagents and conditions is limited. Major products resulting from these reactions have not been extensively studied.
Scientific Research Applications
Research on FDU-PB-22 is primarily related to its pharmacological effects and potential applications. Here are some areas where it has been explored:
Chemistry: this compound serves as a valuable tool for studying cannabinoid receptors and their interactions.
Biology: Its effects on cellular signaling pathways and receptor activation are of interest.
Medicine: Although not approved for medical use, this compound’s pharmacological properties may have implications for drug development.
Industry: Its role in the design of novel compounds and understanding receptor binding is relevant.
Mechanism of Action
FDU-PB-22 acts as a full agonist at both CB1 and CB2 cannabinoid receptors. It binds with high affinity (1.19nM at CB1 and 2.43nM at CB2) and likely modulates endocannabinoid signaling pathways. The exact molecular targets and downstream effects are still under investigation.
Properties
IUPAC Name |
naphthalen-1-yl 1-[(4-fluorophenyl)methyl]indole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18FNO2/c27-20-14-12-18(13-15-20)16-28-17-23(22-9-3-4-10-24(22)28)26(29)30-25-11-5-7-19-6-1-2-8-21(19)25/h1-15,17H,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEKSVIFQKKFLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OC(=O)C3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901016910 | |
Record name | naphthalen-1-yl 1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901016910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1883284-94-3 | |
Record name | 1-Naphthalenyl 1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1883284-94-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | FDU-PB-22 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1883284943 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | naphthalen-1-yl 1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901016910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FDU-PB-22 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85E88884ZQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What are the primary metabolic pathways of FDU-PB-22 in humans?
A: Research indicates that this compound is rapidly metabolized in the human liver, primarily by UDP-glucuronosyltransferases (UGTs). [] The main metabolic pathway involves ester hydrolysis of this compound, yielding fluorobenzylindole-3-carboxylic acid (FBI-COOH). [] FBI-COOH is further metabolized by hydroxylation and glucuronidation. [, ] The major metabolites found in both human hepatocyte samples and authentic urine specimens were hydroxylated FBI-COOH and FBI-COOH itself. []
Q2: Are there any specific UGT enzymes involved in this compound metabolism?
A: While multiple hepatic UGTs appear to be involved in FBI-COOH glucuronidation, UGT1A10, an extra-hepatic isoform, exhibits the highest activity. [] This suggests that genetic variations or co-administration of inhibitors targeting these enzymes could significantly impact this compound metabolism and potentially increase the risk of toxicity. []
Q3: What analytical techniques are most effective for identifying this compound and its related compounds?
A: Gas Chromatography coupled with Cold Electron Ionization Mass Spectrometry (GC-cold-EI-MS) has proven effective in identifying and differentiating this compound from closely related synthetic cannabinoids, such as FUB-PB-22. [] This method overcomes the limitations of conventional GC-EI-MS by enhancing the detection of molecular ions, which are often labile in these compounds. []
Q4: Can Raman spectroscopy be used to classify this compound and other novel psychoactive substances (NPS)?
A: Yes, Raman spectroscopy combined with Principal Components Analysis (PCA) shows promise for classifying NPS, including this compound. [] A study using a large dataset of NPS reference materials demonstrated that this approach could differentiate structurally similar compounds like this compound and NM-2201 based on their unique Raman spectral profiles. [] This approach may prove valuable for identifying new psychoactive substances entering the market. []
Q5: What urinary markers are recommended for detecting this compound intake?
A: Based on human hepatocyte and authentic urine sample analysis, hydroxylated FBI-COOH and FBI-COOH itself are recommended as suitable urinary markers for confirming this compound intake. [] These metabolites were found to be predominant in urine specimens after β-glucuronidase hydrolysis. []
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